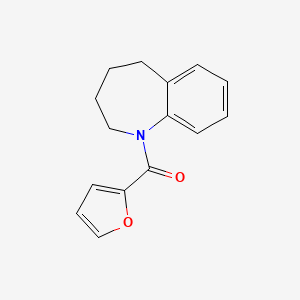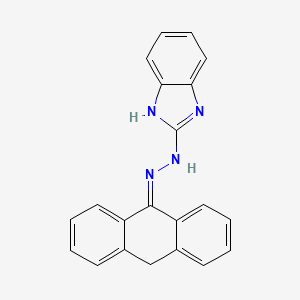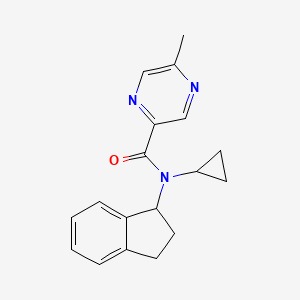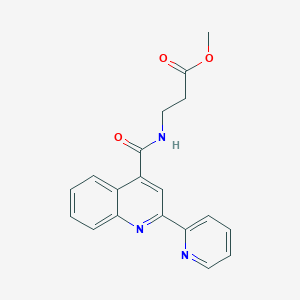
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, also known as FTM, is a novel compound that has been the subject of scientific research due to its potential therapeutic applications. FTM belongs to the class of benzazepine derivatives and has been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone possesses antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been shown to possess antiviral activity against herpes simplex virus type 1 and 2, as well as anti-inflammatory activity.
Wirkmechanismus
The mechanism of action of Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to possess a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and anti-inflammatory activities, Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels) in tumors. Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is also stable under a range of conditions and has a long shelf life. However, Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer to cells or animals. Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone also has low bioavailability, which means that it may not be effective when administered orally.
Zukünftige Richtungen
There are several future directions for research on Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One area of interest is the development of Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone-based drugs for the treatment of cancer and viral infections. Another area of interest is the elucidation of the mechanism of action of Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, which could lead to the development of more potent and specific inhibitors of HDACs and NF-κB. Additionally, research on the pharmacokinetics and pharmacodynamics of Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone could lead to the development of more effective delivery methods and dosing regimens. Finally, the neuroprotective effects of Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone could be further explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a novel compound that has been the subject of extensive scientific research due to its potential therapeutic applications. Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone possesses antitumor, antiviral, and anti-inflammatory activities, and has been shown to have a range of biochemical and physiological effects. Although Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has some limitations for use in lab experiments, it has several advantages and has potential for the development of drugs for the treatment of cancer and viral infections. Further research on Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is needed to fully elucidate its mechanism of action and to explore its potential for the treatment of neurodegenerative diseases.
Synthesemethoden
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be synthesized by reacting 2,3,4,5-tetrahydro-1-benzazepine with furan-2-carboxylic acid chloride in the presence of a base. The resulting product is then treated with methylamine to obtain Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. The synthesis of Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been reported in several scientific publications, and the yield of the reaction is typically high.
Eigenschaften
IUPAC Name |
furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(14-9-5-11-18-14)16-10-4-3-7-12-6-1-2-8-13(12)16/h1-2,5-6,8-9,11H,3-4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGUQOAWTHGSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)




![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)
![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)

![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)


![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)